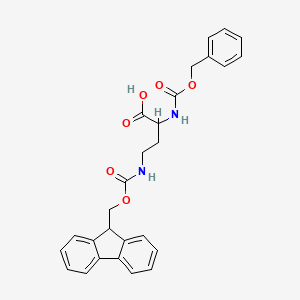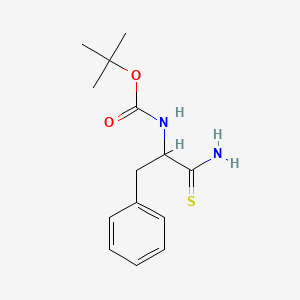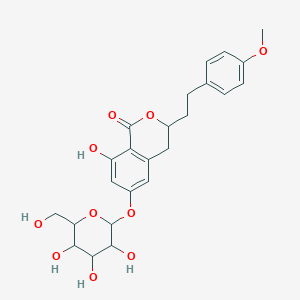![molecular formula C9H13N5O4 B13386819 Ganclclovir, [8-3H]](/img/structure/B13386819.png)
Ganclclovir, [8-3H]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ganclclovir, [8-3H] is a radiolabeled form of ganciclovir, a synthetic nucleoside analog of 2’-deoxyguanosine. Ganciclovir is primarily used as an antiviral medication to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients . The radiolabeled version, Ganclclovir, [8-3H], is used in scientific research to study the pharmacokinetics and molecular interactions of ganciclovir.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ganciclovir involves multiple steps, starting from guanine. The key steps include the protection of the amino group, alkylation to introduce the side chain, and subsequent deprotection . The radiolabeling with tritium ([8-3H]) is typically done by catalytic hydrogenation in the presence of a tritium source.
Industrial Production Methods
Industrial production of ganciclovir involves large-scale chemical synthesis with stringent quality control measures to ensure purity and efficacy. The process includes the synthesis of the active pharmaceutical ingredient (API), followed by formulation into various dosage forms such as tablets, capsules, and injectable solutions .
Analyse Chemischer Reaktionen
Types of Reactions
Ganciclovir undergoes several types of chemical reactions, including:
Oxidation: Ganciclovir can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the side chains of ganciclovir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly used.
Major Products
The major products formed from these reactions include various metabolites and derivatives of ganciclovir, which can be studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Ganclclovir, [8-3H] is widely used in scientific research for:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ganciclovir in the body.
Molecular Interactions: Investigating the binding interactions of ganciclovir with viral DNA polymerase and other molecular targets.
Drug Development: Evaluating the efficacy and safety of new antiviral drugs by comparing them with ganciclovir.
Medical Research: Exploring the potential use of ganciclovir in treating other viral infections and cancers.
Wirkmechanismus
Ganciclovir exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA polymerase . The selective activation of ganciclovir by viral thymidine kinase ensures that it primarily affects infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus (HSV) infections.
Valganciclovir: An oral prodrug of ganciclovir with improved bioavailability.
Foscarnet: A pyrophosphate analog used to treat CMV infections resistant to ganciclovir.
Uniqueness
Ganciclovir is unique in its potent activity against CMV and its ability to be selectively activated by viral enzymes. This makes it highly effective in treating CMV infections, especially in immunocompromised patients .
Eigenschaften
Molekularformel |
C9H13N5O4 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)-8-tritio-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i3T |
InChI-Schlüssel |
IRSCQMHQWWYFCW-WJULDGBESA-N |
Isomerische SMILES |
[3H]C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Kanonische SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
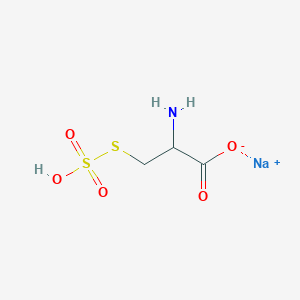
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
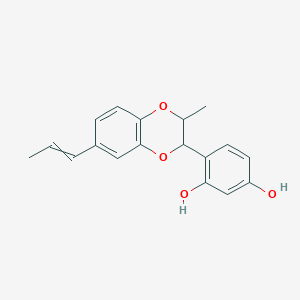
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
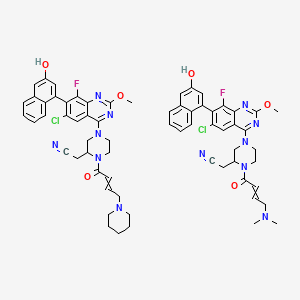
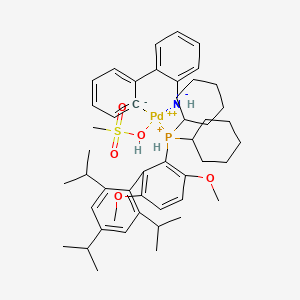
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
